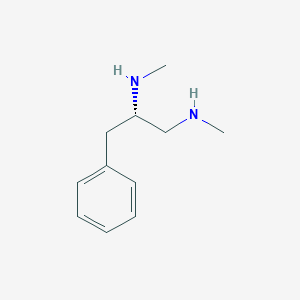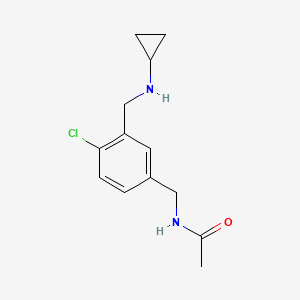
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and a cyclopropylaminomethyl moiety. Its molecular formula is C13H16ClN2O, and it has a molecular weight of 252.74 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The process can be summarized as follows:
Formation of Intermediate: 4-chlorobenzylamine reacts with cyclopropylamine in the presence of a base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyclopropylaminomethyl group.
N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine
Uniqueness
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is unique due to the presence of both the chloro and cyclopropylaminomethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)15-7-10-2-5-13(14)11(6-10)8-16-12-3-4-12/h2,5-6,12,16H,3-4,7-8H2,1H3,(H,15,17) |
Clave InChI |
MAMWVRADCRUMCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8425722.png)
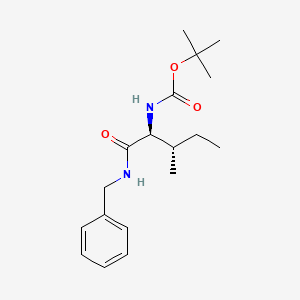

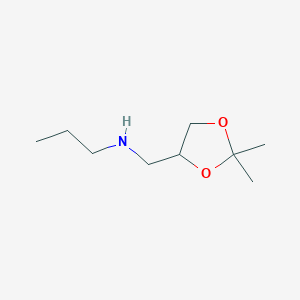
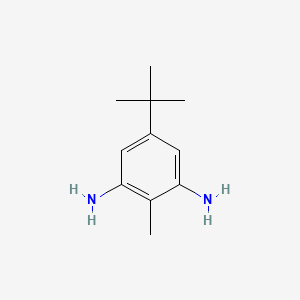

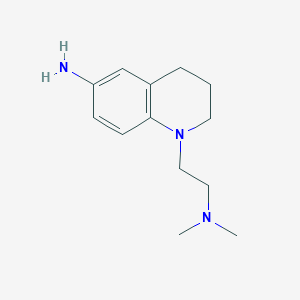
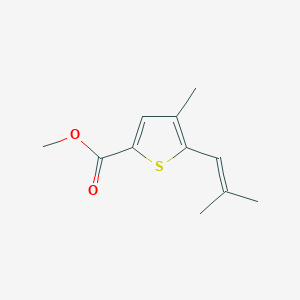
![(3-Oxo-3,4-dihydro-2h-benzo[1,4]oxazin-6-yl)-carbamic acid benzyl ester](/img/structure/B8425772.png)
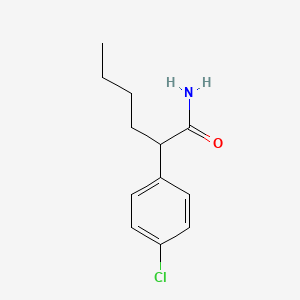
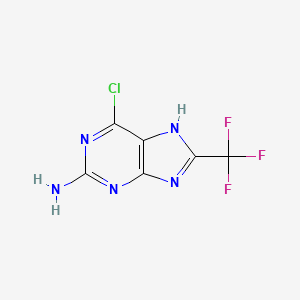
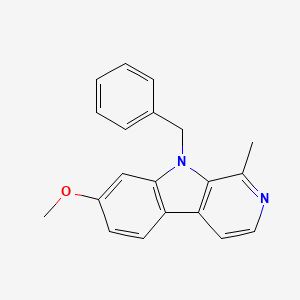
![(3-Chloro-4-methoxy-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B8425799.png)
